Synthesis and Characterization of Ketoprofen Sodium: A Technical Guide
Synthesis and Characterization of Ketoprofen Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ketoprofen sodium, a non-steroidal anti-inflammatory drug (NSAID). This document details common synthetic pathways, robust characterization methodologies, and presents key quantitative data in a clear, comparative format.
Synthesis of Ketoprofen Sodium
Ketoprofen sodium, the salt of ketoprofen, is often utilized in pharmaceutical formulations to enhance solubility and bioavailability.[1] Several synthetic routes to ketoprofen have been developed, ranging from classical methods to more recent, greener approaches.[2] The conversion of ketoprofen to ketoprofen sodium is typically a straightforward acid-base reaction.
General Synthesis of Ketoprofen
A common industrial synthesis of ketoprofen starts from 3-methylbenzophenone. This process involves bromination, cyanation, alkylation, and subsequent hydrolysis to yield ketoprofen.[3] Another notable method begins with 3-cyanomethyl-benzoic acid, proceeding through a Friedel-Crafts reaction, α-monomethylation, and hydrolysis, resulting in a high total yield of 73.8% and a purity of 99.8%.[4]
More contemporary and environmentally conscious methods have also been developed. A five-step synthesis starting from cyclohexanone offers a greener alternative to traditional routes that may use hazardous reagents.[2]
Conversion to Ketoprofen Sodium: A Standard Laboratory Protocol
A simple and effective method for preparing ketoprofen sodium involves the reaction of ketoprofen with sodium hydroxide in an ethanolic solution.[5]
Experimental Protocol:
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Dissolution: Dissolve a known molar equivalent of ketoprofen in 96% ethanol.
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Reaction: Add an equimolar amount of sodium hydroxide, also dissolved in ethanol, to the ketoprofen solution with stirring.
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Evaporation: Remove the solvent by evaporation under reduced pressure. This will yield an amorphous solid of ketoprofen sodium.[5]
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Crystallization: The resulting amorphous solid can be crystallized by controlled precipitation from 96% ethanol to obtain a crystalline form.[5]
A distinct synthesis method for ketoprofen itself involves the reaction of 3-nitrile ethyl benzophenone with hydrogen chloride gas in an alcohol solvent, followed by hydrolysis with an inorganic base.[6]
Characterization of Ketoprofen Sodium
Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized ketoprofen sodium. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.
Spectroscopic Methods
2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ketoprofen shows characteristic absorption peaks for the carboxylic acid C=O stretching vibration (around 1697 cm⁻¹) and the ketone C=O stretching vibration (around 1655 cm⁻¹).[7] Aromatic C-H stretching is observed around 3051 cm⁻¹.[8] When converted to the sodium salt, the characteristic peak of the carboxylic acid's O-H group disappears, and the carboxylate (COO⁻) stretching bands appear.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the ketoprofen sodium sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
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Record the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
¹H NMR (400 MHz, CDCl₃) of Ketoprofen: δ 7.79 (t, J = 4.2 Hz, 3H), 7.73–7.65 (m, 1H), 7.63–7.53 (m, 2H), 7.53–7.40 (m, 3H), 3.83 (q, J = 7.2 Hz, 1H), 1.55 (d, J = 7.2 Hz, 3H).[9]
¹³C NMR (100 MHz, CDCl₃) of Ketoprofen: δ 196.5, 180.0, 140.0, 137.9, 137.4, 132.5, 131.6, 130.1, 129.3, 129.3, 128.6, 128.3, 45.2, 18.1.[9]
Chromatographic Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for determining the purity and quantifying the amount of ketoprofen.[10] Various HPLC methods have been developed, including ion-pair and reversed-phase chromatography.[11][12]
Experimental Protocol (Ion-Pair HPLC): [11]
-
Column: C18 (250 × 4.6 mm, 5µm)
-
Mobile Phase: A mixture of 50% Cetrimide 10⁻³ M and 50% acetonitrile.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
Thermal Analysis
2.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study the thermal behavior of the sample. Pure crystalline ketoprofen exhibits a sharp endothermic peak corresponding to its melting temperature at approximately 96.60°C.[8] The thermal profile of ketoprofen sodium will differ from that of the parent acid.[1]
Experimental Protocol:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
2.3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is useful for studying thermal stability and the presence of solvates.
Solid-State Characterization
2.4.1. X-Ray Powder Diffraction (XRD)
XRD is a critical technique for characterizing the crystalline form of ketoprofen sodium. The diffraction pattern provides a unique fingerprint for a specific crystalline structure.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of ketoprofen and its sodium salt.
Table 1: Synthesis Yields for Ketoprofen
| Starting Material | Key Steps | Reported Yield | Reference |
| 3-cyanomethyl-benzoic acid | Friedel-Crafts, α-monomethylation, hydrolysis | 73.8% | [4] |
| 7-benzyl-3-methyl-5,6-dihydrobenzofuran-2(4H)-one | Benzylic oxidation with supported KMnO₄ | 72% | [9] |
| 3-nitrile ethyl benzophenone | Reaction with HCl gas, hydrolysis with KOH | 98% | [6] |
Table 2: HPLC Parameters for Ketoprofen Analysis
| Method Type | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| Ion-Pair HPLC | C18 (250 x 4.6 mm, 5µm) | 50% Cetrimide 10⁻³ M and 50% acetonitrile | 1 mL/min | 254 nm | [11] |
| Reversed-Phase HPLC | C18 (125 mm i.d.) | Acetonitrile, water, and phosphate buffer (40:58:2 v/v/v), pH 3.5 | 1.0 mL/min | Not Specified | [10] |
| Reversed-Phase HPLC | Discovery HS C18 (25 cm x 4.6 mm, 5 µm) | Methanol: water (70:30), pH 3.3 | Not Specified | Not Specified | [10] |
Table 3: Spectroscopic Data for Ketoprofen
| Technique | Key Peaks / Shifts | Reference |
| FTIR | ~3051 cm⁻¹ (Aromatic C-H stretch), ~1697 cm⁻¹ (Acid C=O stretch), ~1655 cm⁻¹ (Ketone C=O stretch), ~1589 cm⁻¹, ~1446 cm⁻¹ (Aromatic C=C stretch) | [7][8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.79, 7.73–7.65, 7.63–7.53, 7.53–7.40, 3.83, 1.55 | [9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 196.5, 180.0, 140.0, 137.9, 137.4, 132.5, 131.6, 130.1, 129.3, 128.6, 128.3, 45.2, 18.1 | [9] |
Workflow and Signaling Pathway Diagrams
References
- 1. A New Crystalline Ketoprofen Sodium Salt: Solid-State Characterization, Solubility, and Stability [pubmed.ncbi.nlm.nih.gov]
- 2. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]
- 3. Ketoprofen synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Ketoprofen sodium: preparation and its formation of mixed crystals with ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion - pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
